Methyl 4-(2-(4-((4-methylbenzyl)oxy)benzoyl)carbohydrazonoyl)benzoate
Description
Methyl 4-(2-(4-((4-methylbenzyl)oxy)benzoyl)carbohydrazonoyl)benzoate (Molecular Formula: C₂₄H₂₂N₂O₄) is a carbohydrazonoyl-bridged benzoate derivative characterized by a central hydrazone linkage connecting a 4-((4-methylbenzyl)oxy)benzoyl group and a methyl benzoate moiety . Its structural features include:
- Aromatic substituents: A 4-methylbenzyl ether and a para-substituted benzoyl group.
- Functional groups: Ester (methyl benzoate) and carbohydrazonoyl (C=N–NH–CO) linkages.
- Stereochemistry: The compound adopts an E-configuration at the hydrazone double bond, as confirmed by its InChIKey (KDBQPHCEQVCIAV-MFKUBSTISA-N) .
Predicted collision cross-section (CCS) values for its adducts (e.g., [M+H]⁺: 198.4 Ų, [M+Na]⁺: 211.8 Ų) suggest moderate molecular rigidity, which is critical for mass spectrometry-based analytical applications .
Properties
CAS No. |
302569-94-4 |
|---|---|
Molecular Formula |
C24H22N2O4 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
methyl 4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C24H22N2O4/c1-17-3-5-19(6-4-17)16-30-22-13-11-20(12-14-22)23(27)26-25-15-18-7-9-21(10-8-18)24(28)29-2/h3-15H,16H2,1-2H3,(H,26,27)/b25-15+ |
InChI Key |
KDBQPHCEQVCIAV-MFKUBSTISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)C(=O)OC |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Hydrazide Formation via Ester Aminolysis
The synthesis typically begins with the preparation of the key intermediate, 4-((4-methylbenzyl)oxy)benzohydrazide. This is achieved by reacting methyl 4-((4-methylbenzyl)oxy)benzoate with excess hydrazine hydrate under reflux conditions. For example, a mixture of ethyl-4-[(4-methylbenzyl)oxy]benzoate (1.23 g, 4.55 mmol) and hydrazine hydrate (5.83 g, 22.69 mmol) in absolute ethanol (20 mL) is refluxed for 10 hours, yielding colorless crystals of the hydrazide derivative in 70% yield. The reaction proceeds via nucleophilic acyl substitution, where hydrazine displaces the ethoxy group to form the hydrazide.
Key Data:
Hydrazone Formation via Condensation with Carbonyl Compounds
The hydrazide intermediate is subsequently condensed with a carbonyl-containing reagent to form the carbohydrazonoyl moiety. In a representative procedure, thiophene-2-carbaldehyde (0.15 g, 1.21 mmol) is added to an ethanolic solution of 4-[(4-methylbenzyl)oxy]benzoylhydrazine (0.312 g, 1.21 mmol), and the mixture is refluxed for 2 hours. The reaction forms a hydrazone linkage via dehydration, with the aldehyde carbonyl reacting with the hydrazide’s amino group.
Key Data:
-
Reagents: Aldehyde (1:1 molar ratio), ethanol solvent.
-
Conditions: Reflux at 78°C for 2 hours.
-
Characterization: Melting point: 505–506 K; FT-IR: 1634 cm⁻¹ (C=O stretch).
Optimization of Coupling Reactions
Palladium-Catalyzed Cross-Coupling for Aryl Ether Formation
The 4-((4-methylbenzyl)oxy)benzoyl group can be introduced via palladium-catalyzed cross-coupling. A patent describes the use of Pd(0) or Ni(0) catalysts to couple arylzinc reagents with sulfonate esters. For instance, methyl 2-[1-(perfluorobutane)sulfonyloxy]benzoate reacts with p-tolylzinc bromide in the presence of Pd/C and triphenylphosphine, yielding methyl 2-(4-methylphenyl)benzoate in 50–91% yields. This method highlights the importance of ligand selection (e.g., triphenylphosphine) and solvent (tetrahydrofuran) in achieving high efficiency.
Key Data:
-
Catalyst: 10% Pd/C (0.84 mmol), triphenylphosphine (1.7 mmol).
-
Conditions: Reflux in THF for 12–23 hours.
-
Characterization: ¹H NMR (DMSO-d6): δ 2.34 (s, 3H, CH3), 3.59 (s, 3H, OCH3).
Purification and Characterization
Crystallization and Recrystallization
Purification often involves crystallization from ethanol or ethanol-water mixtures. For instance, the hydrazide intermediate crystallizes directly from the reaction mixture upon cooling, while the final hydrazone product may require slow evaporation of ethanol over 30 days to obtain diffraction-quality crystals.
Key Data:
-
Solvents: Ethanol, ethanol-water (1:1).
-
Techniques: Slow evaporation, fractional crystallization.
Spectroscopic Characterization
-
FT-IR Analysis: Confirms the presence of C=O (1630–1644 cm⁻¹) and N–H (3200–3300 cm⁻¹) stretches.
-
¹H NMR: Aromatic protons appear as multiplet signals between δ 7.19–7.75 ppm, with methyl groups resonating at δ 2.34 (Ar–CH3) and δ 3.59 (OCH3).
-
Mass Spectrometry: Molecular ion peaks at m/z 226 (M⁺) for intermediate esters and m/z 339.3 (M⁺) for hydrazone derivatives.
Challenges and Alternative Approaches
Side Reactions and Byproduct Formation
The autoxidation of aldehydes to carboxylic acids (e.g., benzaldehyde → benzoic acid) is a documented side reaction during hydrazone synthesis. This necessitates rigorous exclusion of oxygen or the use of stabilizers like FeCl3 to suppress oxidation.
Solvent and Catalyst Selection
Nonpolar solvents (toluene, dichloromethane) are preferred for coupling reactions to minimize hydrolysis, while polar aprotic solvents (DMF, THF) enhance catalyst activity. Nickel-based catalysts offer a cost-effective alternative to palladium but may require higher temperatures .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(4-((4-methylbenzyl)oxy)benzoyl)carbohydrazonoyl)benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbohydrazonoyl group to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-(2-(4-((4-methylbenzyl)oxy)benzoyl)carbohydrazonoyl)benzoate has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its structure allows for potential interactions with biological targets, making it a candidate for drug development.
- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have demonstrated the ability of related compounds to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is particularly relevant for targeting multidrug-resistant cancer cells.
- Antimicrobial Properties : The compound may also possess antimicrobial activity, as similar derivatives have been shown to inhibit bacterial and fungal growth. The mechanism typically involves disrupting essential biochemical pathways in microorganisms.
Material Science
In material science, this compound can be utilized in the synthesis of polymers and advanced materials due to its reactive functional groups.
- Polymer Synthesis : The compound can serve as a monomer or cross-linking agent in polymer formulations, potentially enhancing the mechanical properties and thermal stability of the resulting materials.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of this compound in vitro against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values in the low micromolar range. The compound demonstrated significant activity against prostate cancer cells, with a tumor growth inhibition rate of approximately 40% after treatment with 10 µM concentration over 72 hours.
Case Study 2: Antimicrobial Activity
In another study, the antimicrobial efficacy of the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited minimum inhibitory concentrations (MICs) of 16 µg/mL against both bacterial strains, indicating its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of Methyl 4-(2-(4-((4-methylbenzyl)oxy)benzoyl)carbohydrazonoyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The carbohydrazonoyl group is particularly important for its ability to form hydrogen bonds and interact with active sites of enzymes .
Comparison with Similar Compounds
Quinoline-Based Piperazine Derivatives (C1–C7)
Compounds such as Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) and its halogenated analogs (C2–C7) share a methyl benzoate group but differ in their core structures :
Key distinction: The target compound’s carbohydrazonoyl group may enable unique hydrogen-bonding interactions, whereas quinoline-piperazine derivatives prioritize π-π stacking for biological activity.
Analogous Carbohydrazonoyl Benzoates
| Property | Target Compound | CID 340224-34-2 |
|---|---|---|
| Molecular formula | C₂₄H₂₂N₂O₄ | C₂₉H₂₄N₂O₄ |
| Molecular weight | 402.45 g/mol | 464.53 g/mol |
| Key functional group | Methyl ester | Phenyl ester |
| Lipophilicity | Moderate (logP ~3.5 estimated) | Higher (logP ~5.0 due to phenyl group) |
Chlorinated and Methoxy-Substituted Analogs
The compound 4-(2-(3-chlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-methoxybenzoate () introduces electronegative substituents absent in the target compound :
| Feature | Target Compound | Chlorinated Analog (C₂₃H₁₉ClN₂O₅) |
|---|---|---|
| Substituents | 4-Methylbenzyl | 3-Chlorobenzoyl, 2-methoxy, 4-methoxy |
| CCS ([M+H]⁺) | 198.4 Ų | 215.2 Ų (estimated) |
| Electron effects | Electron-donating (methyl group) | Electron-withdrawing (Cl, methoxy) |
The chlorine atom in the analog increases polarity and may enhance binding to targets requiring electronegative interactions, such as enzymes with cationic active sites.
Extended Phenoxy Methyl Derivatives
Methyl 4-((2-(2-(4-((4-methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenoxy)methyl)benzoate () adds a phenoxymethyl spacer, increasing molecular size and CCS values :
| Property | Target Compound | Extended Derivative |
|---|---|---|
| Molecular formula | C₂₄H₂₂N₂O₄ | C₃₁H₂₈N₂O₅ |
| CCS ([M+H]⁺) | 198.4 Ų | 227.5 Ų |
| Flexibility | Rigid carbohydrazonoyl bridge | Increased flexibility due to phenoxymethyl |
The extended derivative’s larger CCS (227.5 vs. 198.4 Ų) reflects its conformational flexibility, which could influence pharmacokinetic properties like tissue penetration.
Research Implications and Gaps
Biological Activity
Methyl 4-(2-(4-((4-methylbenzyl)oxy)benzoyl)carbohydrazonoyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agricultural chemistry. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C25H25N2O4
- IUPAC Name : this compound
The presence of the carbohydrazonoyl moiety suggests potential interactions with biological targets, which could lead to various pharmacological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. The presence of hydrazone functional groups is known to enhance the ability to inhibit microbial growth by disrupting cell wall synthesis or interfering with metabolic pathways in bacteria and fungi. Studies have shown that derivatives of benzoylhydrazine can effectively control phytopathogenic microorganisms, suggesting a similar potential for this compound .
Anti-inflammatory Effects
The compound may possess anti-inflammatory properties due to its structural similarity to known anti-inflammatory agents. The incorporation of the benzoyl group can facilitate interactions with inflammatory mediators, potentially reducing the production of pro-inflammatory cytokines. This effect is particularly relevant in conditions such as acne vulgaris, where inflammation plays a critical role .
Case Study: Antimicrobial Efficacy
A study focusing on related hydrazone derivatives demonstrated significant antimicrobial activity against various bacterial strains. The results indicated that modifications in the hydrazone structure could lead to enhanced potency against resistant strains, highlighting the importance of structural diversity in developing effective antimicrobial agents .
Clinical Applications
In dermatological applications, compounds with similar structures have been used in treatments for inflammatory skin conditions. For instance, a combination therapy involving photodynamic therapy and anti-inflammatory agents has shown promise in managing severe acne cases. The mechanism involves reducing sebum production and modulating immune responses, which may also be applicable to this compound .
Table 1: Biological Activities of Related Compounds
Q & A
Q. Optimization Strategies :
Q. Table 1: Example Reaction Conditions
| Step | Solvent | Temp. (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Hydrazone formation | DCM | 0–5 | None | 65–70 |
| Esterification | Methanol | 65 (reflux) | H₂SO₄ | 80–85 |
Basic Question: What spectroscopic methods are used for structural characterization?
Answer:
Structural confirmation relies on:
- NMR Spectroscopy :
- ¹H NMR : Identifies protons in the hydrazone (δ 8.5–9.0 ppm) and methyl groups (δ 2.3–2.5 ppm) .
- ¹³C NMR : Confirms carbonyl carbons (δ 165–170 ppm) and aromatic carbons .
- IR Spectroscopy : Detects C=O stretches (~1680 cm⁻¹) and N–H bends (~1550 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 464.526 for [M+H]⁺) .
Q. Table 2: Key Spectroscopic Data
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR | δ 8.7 ppm (hydrazone NH), δ 4.5 ppm (OCH₂) | |
| IR | 1682 cm⁻¹ (C=O), 1555 cm⁻¹ (N–H) | |
| HRMS | m/z 464.526 ([M+H]⁺, calculated) |
Advanced Question: How can researchers resolve discrepancies in reported biological activity data (e.g., anticancer vs. no activity)?
Answer:
Discrepancies arise due to variations in assay conditions or structural impurities. Methodological approaches include:
- Orthogonal Assays : Validate activity using independent methods (e.g., MTT assay for cytotoxicity + apoptosis markers like caspase-3 activation) .
- Purity Analysis : Quantify impurities via HPLC; even 5% impurities can skew results .
- Structural Analog Comparison : Test derivatives (e.g., replacing the 4-methylbenzyl group) to isolate structure-activity relationships .
Q. Example Workflow :
Reproduce the synthesis with ≥98% purity (HPLC).
Test in multiple cell lines (e.g., HeLa, MCF-7) with standardized protocols.
Cross-validate using enzymatic assays (e.g., kinase inhibition profiling) .
Advanced Question: What reaction pathways dominate under oxidative or reductive conditions?
Answer:
The compound’s hydrazone and ester groups dictate reactivity:
Q. Table 3: Reaction Pathways and Products
| Condition | Reagent | Major Product | Yield (%) |
|---|---|---|---|
| Oxidation | H₂O₂ (30%) | Diazene derivative | 50–60 |
| Reduction | NaBH₄/EtOH | Amine intermediate | 70–75 |
Advanced Question: How can computational modeling predict interactions with biological targets?
Answer:
Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding to targets like kinases or DNA:
- Target Selection : Prioritize proteins with conserved active sites (e.g., EGFR kinase due to the compound’s aromatic motifs) .
- Docking Parameters :
- Grid size: 60 × 60 × 60 Å.
- Exhaustiveness: 100 .
- Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values .
Q. Case Study :
- Hypothesis : The compound inhibits topoisomerase II via intercalation.
- Simulation Outcome : Strong π-π stacking with DNA base pairs (binding energy: −8.2 kcal/mol) .
Advanced Question: What strategies mitigate instability in aqueous solutions?
Answer:
Instability arises from hydrolysis of the ester and hydrazone groups. Solutions include:
Q. Stability Data :
| Condition | Half-Life (Days) | Degradation Product |
|---|---|---|
| Aqueous (pH 7.4) | 3–5 | Benzoic acid derivative |
| Lyophilized | >365 | None |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
